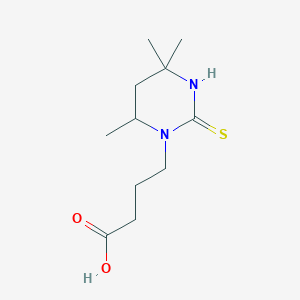
3-Phenethylaminopropionitrilhydrochlorid
Übersicht
Beschreibung
3-Phenethylamino-propionitrile hydrochloride is a biochemical compound with the molecular formula C11H14N2•HCl and a molecular weight of 210.70 . It is primarily used in proteomics research and has been investigated as a potential synthetic metabolic precursor of 2-Phenylethylamine, an endogenous trace amine and monoamine releasing agent .
Wissenschaftliche Forschungsanwendungen
3-Phenethylamino-propionitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various organic reactions.
Wirkmechanismus
Target of Action
The primary target of 3-Phenethylamino-propionitrile hydrochloride (PEA-P HCL) is 2-Phenylethylamine (PEA) , an endogenous trace amine and monoamine releasing agent . PEA is thought to act as a neuromodulator in the central nervous system of mammals .
Mode of Action
PEA-P HCL has been investigated as a potential synthetic metabolic precursor of PEA . Unlike unsubstituted PEA, the N-substitution in PEA-P may allow it to avoid immediate metabolism by Monoamine Oxidase (MAO) enzymes . Enzymatic N-dealkylation may release PEA, thus allowing a more sustained elevated concentration of PEA to be achieved in vivo .
Biochemical Pathways
The administration of MAO-inhibiting antidepressant drugs results in marked increases in the concentrations of PEA . The enormous increase in concentrations of trace amines such as PEA and tryptamine may contribute in part to the therapeutic effectiveness of these drugs .
Pharmacokinetics
The N-substitution in PEA-P allows it to avoid immediate metabolism by MAO enzymes . This property could potentially lead to a more sustained elevated concentration of PEA in the body . Detailed pharmacokinetic studies on pea-p as a prodrug of pea are still needed .
Result of Action
The result of PEA-P HCL’s action is a more sustained elevated concentration of PEA in the body . This could potentially lead to enhanced neuromodulation in the central nervous system . More research is needed to fully understand the molecular and cellular effects of pea-p hcl’s action .
Biochemische Analyse
Biochemical Properties
3-Phenethylamino-propionitrile hydrochloride plays a significant role in biochemical reactions due to its interaction with enzymes and proteins. It has been investigated as a potential synthetic metabolic precursor of 2-Phenylethylamine, which is an endogenous trace amine and monoamine releasing agent . The N-substitution in 3-Phenethylamino-propionitrile hydrochloride allows it to avoid immediate metabolism by monoamine oxidase enzymes, and enzymatic N-dealkylation may release 2-Phenylethylamine, thus allowing a more sustained elevated concentration of 2-Phenylethylamine to be achieved in vivo .
Cellular Effects
3-Phenethylamino-propionitrile hydrochloride influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may have a role in modulating neurotransmitter levels and influencing neuronal activity . Additionally, it may impact other cell types by altering metabolic pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of 3-Phenethylamino-propionitrile hydrochloride involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s N-substitution allows it to avoid immediate metabolism by monoamine oxidase enzymes, and enzymatic N-dealkylation may release 2-Phenylethylamine . This process results in a more sustained elevated concentration of 2-Phenylethylamine, which can influence various biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenethylamino-propionitrile hydrochloride have been observed to change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the main effects of 3-Phenethylamino-propionitrile hydrochloride last for 2-3 hours, with some residual stimulation .
Dosage Effects in Animal Models
The effects of 3-Phenethylamino-propionitrile hydrochloride vary with different dosages in animal models. Threshold effects have been observed at dosages ranging from 150mg to 250mg, with common dosages ranging from 300mg to 500mg . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage management in research settings.
Metabolic Pathways
3-Phenethylamino-propionitrile hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may influence metabolic flux and metabolite levels . The N-substitution in 3-Phenethylamino-propionitrile hydrochloride allows it to avoid immediate metabolism by monoamine oxidase enzymes, resulting in a more sustained elevated concentration of 2-Phenylethylamine .
Transport and Distribution
The transport and distribution of 3-Phenethylamino-propionitrile hydrochloride within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to act as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may be transported and distributed in a manner similar to other monoamine releasing agents . This includes its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-Phenethylamino-propionitrile hydrochloride is influenced by targeting signals and post-translational modifications. The compound’s ability to act as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may be directed to specific compartments or organelles within the cell . This localization can impact its activity and function, influencing various biochemical pathways and cellular processes.
Vorbereitungsmethoden
The synthesis of 3-Phenethylamino-propionitrile hydrochloride involves the reaction of phenethylamine with acrylonitrile under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
3-Phenethylamino-propionitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions include various derivatives of phenethylamine and substituted nitriles.
Vergleich Mit ähnlichen Verbindungen
3-Phenethylamino-propionitrile hydrochloride is similar to other compounds such as 2-Phenylethylamine and its derivatives. its unique N-substitution allows it to avoid rapid metabolism by monoamine oxidase enzymes, making it a more effective prodrug for elevating 2-Phenylethylamine levels . Other similar compounds include:
2-Phenylethylamine: An endogenous trace amine involved in mood regulation.
Fenproporex: An N-2-cyanoethyl analogue of amphetamine that acts as a prodrug for amphetamine.
This uniqueness makes 3-Phenethylamino-propionitrile hydrochloride a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-(2-phenylethylamino)propanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-8-4-9-13-10-7-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUXQFIYRBVDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342604 | |
| Record name | 3-[(2-Phenylethyl)amino]propanenitrile hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73605-24-0 | |
| Record name | 3-[(2-Phenylethyl)amino]propanenitrile hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389085.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline](/img/structure/B1389086.png)

![N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline](/img/structure/B1389094.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline](/img/structure/B1389095.png)
![N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine](/img/structure/B1389097.png)



![N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine](/img/structure/B1389103.png)


![[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389107.png)
